Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate

Chemical Identity Salt Form Molecular Weight

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate (CAS 2089316-36-7) is a synthetic indole derivative supplied as a 1:1 acetate salt with the molecular formula C15H17NO6 and a molecular weight of 307.30 g/mol. It is categorized as a research chemical intermediate primarily utilized in medicinal chemistry and organic synthesis, notably as a precursor in palladium-catalyzed intramolecular deacetylative dearomatization reactions to construct tetracyclic indolin-3-one scaffolds.

Molecular Formula C15H17NO6
Molecular Weight 307.302
CAS No. 2089316-36-7
Cat. No. B2801712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate
CAS2089316-36-7
Molecular FormulaC15H17NO6
Molecular Weight307.302
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC.CC(=O)O
InChIInChI=1S/C13H13NO4.C2H4O2/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7;1-2(3)4/h4-6,14H,1-3H3;1H3,(H,3,4)
InChIKeyVUWQIVOJVUTWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate (CAS 2089316-36-7): Procurement-Grade Chemical Identity and Baseline Specifications


Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate (CAS 2089316-36-7) is a synthetic indole derivative supplied as a 1:1 acetate salt with the molecular formula C15H17NO6 and a molecular weight of 307.30 g/mol . It is categorized as a research chemical intermediate primarily utilized in medicinal chemistry and organic synthesis, notably as a precursor in palladium-catalyzed intramolecular deacetylative dearomatization reactions to construct tetracyclic indolin-3-one scaffolds [1]. Commercially, it is available from multiple global suppliers at purities typically ranging from 97% to >99% (HPLC), with analytical documentation including HPLC, NMR, and MS spectra often provided upon request .

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate (CAS 2089316-36-7): Why In-Class 5-Acetoxyindole Analogs Cannot Be Interchanged


Despite sharing the 5-acetoxy-2-methylindole pharmacophore, substitution with closely related analogs introduces critical differences in molecular weight, salt form, and ester group that directly alter physicochemical properties and reactivity. The target compound's 1:1 acetate salt form (MW 307.30) offers distinct solubility and crystallization characteristics compared to the free base methyl ester (MW 247.25) , while the methyl ester moiety provides different steric and electronic properties relative to ethyl ester analogs (MW 261.27), which can lead to divergent reaction yields in subsequent synthetic transformations. These quantifiable differences in molecular architecture necessitate compound-specific procurement for reproducible research outcomes.

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate (CAS 2089316-36-7): Quantifiable Differentiation Data Against Closest Analogs


Molecular Weight and Salt Form Differentiation vs. Free Base Methyl Ester (CAS 1313753-02-4)

The target compound is supplied as a 1:1 acetate salt with a molecular weight of 307.30 g/mol, a 24.3% increase over the free base methyl ester analog, Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate (CAS 1313753-02-4), which has a molecular weight of 247.25 g/mol . This salt form directly affects molar calculations, solubility profiles, and stoichiometric ratios in synthetic protocols where precise molar equivalence is required.

Chemical Identity Salt Form Molecular Weight

Ester Group Differentiation: Methyl Ester vs. Ethyl Ester Analog (CAS 20862-91-3)

The target compound features a methyl ester at the 3-carboxylate position, whereas the commercially available analog Ethyl 5-acetoxy-2-methylindole-3-carboxylate (CAS 20862-91-3) carries an ethyl ester . This structural variation introduces differences in steric bulk and leaving group ability during nucleophilic acyl substitution or hydrolysis reactions, with documented impacts on reaction rates and product distributions in Pd-catalyzed dearomatization chemistry [1].

Ester Moiety Steric Effects Reactivity

Commercial Purity Tier Differentiation: >99% (HPLC) vs. Standard 97% Grades

Commercial suppliers offer the target compound at differentiated purity tiers. SynHet provides a >99% pure grade (analyzed by LCMS/GCMS, HPLC) suitable for pharmaceutical intermediate applications , while other suppliers such as ChemScene and MolCore list purities at 97% (NLT) . This 2% minimum purity differential is significant for applications requiring trace impurity control, such as in analytical reference standards or late-stage API intermediate synthesis.

Purity Quality Control Analytical Grade

Application-Specific Reactivity: Validated Precursor for Pd-Catalyzed Deacetylative Dearomatization

The target compound, as a representative 3-acetoxyindole substrate, has been validated in a published Pd-catalyzed intramolecular deacetylative dearomatization protocol, achieving good yields of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters [1]. This reactivity is not universally shared by all 5-substituted indole-3-carboxylates, as the 3-acetoxy leaving group is essential for the oxidative addition step with Pd(0), differentiating it from 3-hydroxy or 3-unsubstituted indole analogs that are inert under these conditions.

Synthetic Methodology Dearomatization Tetracyclic Indolin-3-ones

Hydrogen Bond Donor/Acceptor Profile and Calculated Drug-Likeness Parameters vs. Des-acetoxy Analog

The target compound possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors . In contrast, the des-acetoxy analog, 2-methyl-1H-indole-3-carboxylate (MW 175.18), has 1 donor and 2 acceptors. The increased H-bond capacity of the target compound enhances aqueous solubility but reduces predicted membrane permeability (LogP), a trade-off that must be factored into lead optimization and prodrug design strategies.

Physicochemical Properties Drug-Likeness Hydrogen Bonding

Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate (CAS 2089316-36-7): Evidence-Based Research and Industrial Application Scenarios


Synthesis of C2-Quaternary Tetracyclic Indolin-3-ones via Pd-Catalyzed Dearomatization

The compound is a validated substrate for palladium-catalyzed intramolecular deacetylative dearomatization, yielding tetracyclic indolin-3-ones with quaternary stereocenters in good yields [1]. This application is directly supported by published synthetic methodology and differentiates the compound from 3-unsubstituted indole analogs that are unreactive under identical conditions.

Pharmaceutical Intermediate for API Synthesis Requiring >99% Purity Specification

Suppliers offer pharma-grade material (>99% purity by HPLC) suitable for late-stage intermediate synthesis in API manufacturing [1]. The 1:1 acetate salt form provides distinct handling and solubility advantages over the free base methyl ester (CAS 1313753-02-4), which is available at lower purity grades (95-97%) .

Analytical Reference Standard for LC-MS/MS Metabolomics and Pharmacokinetic Studies

The compound is supplied with full analytical characterization (HPLC, NMR, MS) and is explicitly marketed for use in LC-MS/MS quantitative analysis, metabolomics, and pharmacokinetic studies [1]. Its defined salt stoichiometry ensures accurate molar quantification in bioanalytical workflows.

Structure-Property Relationship (SPR) Studies in Indole-Based Drug Discovery

The compound's elevated hydrogen bond donor/acceptor count (2 HBD, 6 HBA) relative to simpler indole-3-carboxylates makes it a valuable probe molecule for investigating solubility-permeability trade-offs in lead optimization programs [1]. This application is supported by calculated physicochemical property data from authoritative databases.

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